

In-Depth Technical Guide to AVERSION® Technology in the Formulation of Oxaydo®

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxaydo®, an immediate-release (IR) formulation of oxycodone hydrochloride, is distinguished by its incorporation of AVERSION® Technology, a proprietary abuse-deterrent formulation (ADF) platform developed by Acura Pharmaceuticals. This technology is engineered to deter the most common methods of opioid abuse, specifically intranasal and intravenous administration, by creating aversive conditions upon tampering. The core of AVERSION® Technology lies in a dual-mechanism approach: the formation of a viscous gel upon dissolution in solvents and the induction of nasal irritation when crushed and insufflated. This guide provides a detailed technical overview of the components, mechanisms, and experimental validation of the AVERSION® Technology as utilized in the **Oxaydo®** formulation.

Core Components and Mechanism of Action

The abuse-deterrent properties of **Oxaydo®** are conferred by specific inactive ingredients that act as aversive agents when the tablet is manipulated for abuse.^[1] The two key excipients in the AVERSION® Technology are:

- Polyethylene Oxide (PEO): A high molecular weight, water-soluble polymer that rapidly hydrates and swells in aqueous solvents.^[2] When an attempt is made to dissolve the crushed tablet for intravenous injection, the PEO forms a thick, viscous gel.^{[1][2]} This gelling

property is intended to make it difficult to draw the solution into a syringe and to inject intravenously.[1]

- Sodium Lauryl Sulfate (SLS): An anionic surfactant that acts as a nasal irritant.[3] If the tablet is crushed and snorted, the SLS is intended to cause discomfort in the nasal passages, thereby discouraging this route of abuse.[1]

The intended therapeutic effect of oxycodone, an opioid agonist that primarily acts on mu-opioid receptors, remains unaffected when **Oxaydo®** is taken as prescribed orally.

In-Vitro Abuse-Deterrent Studies

A series of in-vitro laboratory studies are conducted to characterize the abuse-deterrent properties of formulations like **Oxaydo®**. These studies are designed to simulate tampering methods used by abusers.

Experimental Protocols

2.1.1. Particle Size Reduction (Crush Resistance)

- Objective: To evaluate the tablet's resistance to being crushed into a fine powder suitable for intranasal abuse.
- Methodology: **Oxaydo®** tablets are subjected to various mechanical forces using common household tools such as spoons, pill crushers, and hammers. The resulting particle size distribution of the manipulated tablet is then analyzed using techniques like sieve analysis or laser diffraction. A coarser particle size is generally considered a deterrent to snorting.

2.1.2. Gelling and Syringeability/Injectability

- Objective: To assess the formulation's ability to form a viscous gel in solvents and resist being drawn into and expelled from a syringe.
- Methodology:
 - The manipulated tablet material is mixed with a range of solvents (e.g., water, ethanol) commonly used for extraction.

- The viscosity of the resulting solution is measured using a rheometer.
- A syringeability test is performed by attempting to draw the solution into a syringe (e.g., 1cc to 10cc) through various needle gauges (e.g., 21G to 27G). The ease of drawing the solution and the volume aspirated are recorded.
- An injectability test measures the force required to expel the solution from the syringe, simulating an intravenous injection attempt.

2.1.3. Extraction Studies

- Objective: To quantify the amount of active pharmaceutical ingredient (API), oxycodone, that can be extracted from the formulation using various solvents.
- Methodology: The manipulated tablet is subjected to extraction with different solvents over varying time periods and temperatures. The resulting solutions are then analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentration of oxycodone recovered.

Quantitative Data from In-Vitro Studies

Parameter	Oxaydo® with AVERSION® Technology	Conventional IR Oxycodone
Particle Size after Crushing	Coarser particle size distribution	Fine powder
Viscosity in Aqueous Solution	High viscosity, forms a thick gel	Low viscosity, readily dissolves
Syringeability	Difficult to draw into a syringe	Easily drawn into a syringe
Injectability	High force required to expel from syringe	Low force required to expel
Oxycodone Extraction (%)	Significantly lower recovery	High recovery

Note: Specific quantitative values are proprietary and vary based on the exact experimental conditions. The table represents the expected qualitative outcomes based on the technology's design.

Human Abuse Potential (HAP) Studies

HAP studies are clinical trials designed to assess the relative abuse potential of a drug formulation in a controlled setting with non-dependent, recreational opioid users.

Experimental Protocol: Intranasal HAP Study

A typical intranasal HAP study for a product like **Oxaydo®** follows a randomized, double-blind, active- and placebo-controlled crossover design.

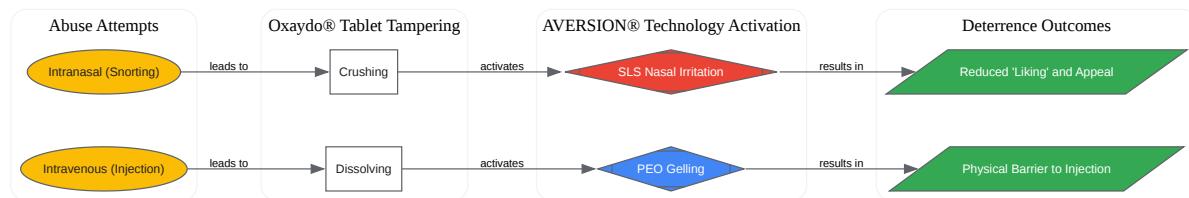
- Study Population: Healthy, non-dependent recreational opioid users with a history of intranasal drug abuse.[4]
- Phases of the Study:
 - Screening Phase: Includes medical history, physical examination, and a naloxone challenge to confirm the absence of physical opioid dependence.[4]
 - Qualification/Drug Discrimination Phase: Ensures that participants can distinguish the effects of the active drug (oxycodone) from a placebo.[4]
 - Treatment Phase: Participants receive single intranasal doses of the manipulated study drug (e.g., crushed **Oxaydo®**), a comparator drug (e.g., crushed conventional IR oxycodone), and a placebo in a randomized order, with a washout period between each treatment.[4]
- Key Pharmacodynamic Endpoints:
 - "Drug Liking" Visual Analog Scale (VAS): A primary endpoint where participants rate their liking of the drug's effects on a scale from 0 (strong disliking) to 100 (strong liking).
 - "Overall Drug Liking" VAS: A retrospective assessment of drug liking.
 - "Take Drug Again" VAS: Assesses the participant's willingness to take the drug again.
 - "High" VAS: Participants rate the intensity of the subjective "high."
 - Nasal Irritation/Tolerability: Assessed using a rating scale.

Quantitative Data from a Human Abuse Potential Study

A clinical study comparing an AVERSION® Technology-based hydrocodone/acetaminophen tablet to a generic equivalent provides insight into the potential effects on abuse liability.

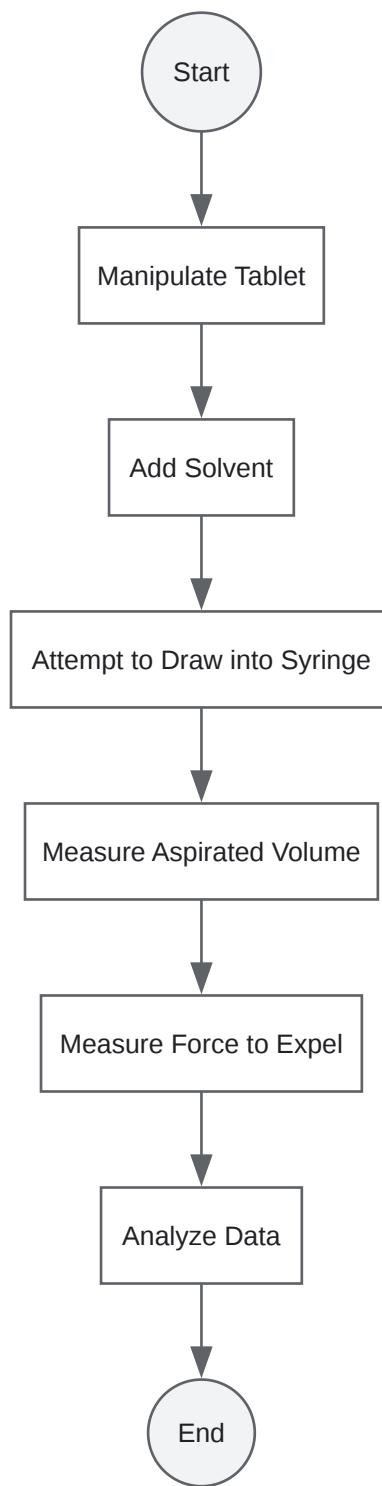
Pharmacodynamic Endpoint	AVERSION® H&A (Mean Emax)	Generic H&A (Mean Emax)
Maximum "Drug Liking" (Emax)	72.1	75.6

Emax represents the maximum effect observed.^[5]


It is important to note that while the AVERSION® product showed a slightly lower mean "Drug Liking" score, the difference was not statistically significant in this particular study.^[5] The prescribing information for **Oxaydo®** states that the clinical significance of the observed differences in drug liking has not been established and that there is no evidence that **Oxaydo®** has a reduced abuse liability compared to immediate-release oxycodone.^[6]

Signaling Pathway of Sodium Lauryl Sulfate (SLS)-Induced Nasal Irritation

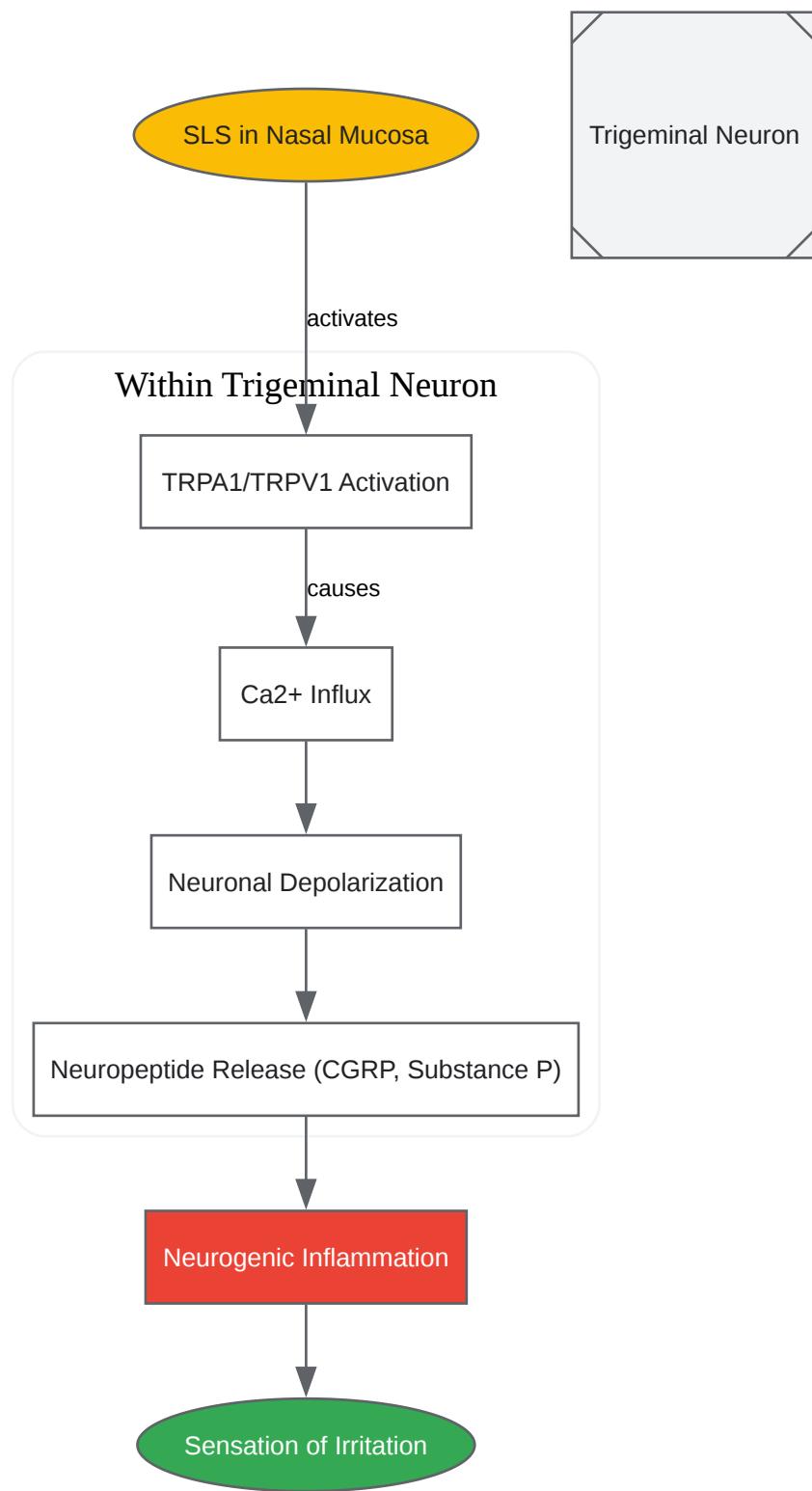
The nasal irritation caused by SLS is a key aversive feature. While the precise signaling cascade in the nasal mucosa is not fully elucidated in publicly available literature, it is hypothesized to involve the activation of sensory nerve endings. Environmental irritants are known to activate Transient Receptor Potential (TRP) ion channels, specifically TRPA1 and TRPV1, which are expressed on trigeminal neurons that innervate the nasal epithelium.^{[7][8]} Activation of these channels leads to an influx of calcium ions, neuronal excitation, and the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.^{[7][9]} This process, known as neurogenic inflammation, results in sensations of pain, burning, and irritation.^[9]


Visualizations

AVERSION® Technology Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Logical workflow of AVERTION® Technology's dual abuse-deterrent mechanisms.


In-Vitro Syringeability Testing Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in-vitro syringeability and injectability testing.

Hypothesized SLS Nasal Irritation Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway for SLS-induced nasal irritation via TRP channel activation.

Conclusion

AVERSION® Technology in **Oxaydo®** represents a formulation-based approach to mitigate the risks of opioid abuse by non-oral routes. Through the synergistic action of a gelling agent and a nasal irritant, the technology aims to reduce the appeal and feasibility of tampering for the purposes of snorting or injection. While in-vitro data and the mechanism of action support the abuse-deterrent potential, the clinical significance in reducing overall abuse liability in real-world settings continues to be evaluated. This technical guide provides a foundational understanding of the core principles and scientific evaluation of this abuse-deterrent formulation technology for professionals in the field of drug development and research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acurapharm.com [acurapharm.com]
- 2. Determining Abuse Deterrence Performance of Poly (ethylene oxide) Using a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactant-induced TRPV1 activity--a novel mechanism for eye irritation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abuse potential, pharmacokinetics, pharmacodynamics, and safety of intranasally administered crushed oxycodone HCl abuse-deterrent controlled-release tablets in recreational opioid users - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acura Pharmaceuticals, Inc.'s Abuse-Deterrent Pain Drug Fails Phase 2 Study Goal; Stock Falls -19.79% at Market Close (August 27, 2013) - BioSpace [biospace.com]
- 6. healthnet.com [healthnet.com]
- 7. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraganglionic Signaling as a Novel Nasal-Meningeal Pathway for TRPA1-Dependent Trigeminovascular Activation by Inhaled Environmental Irritants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide to AVERSION® Technology in the Formulation of Oxaydo®]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026203#aversion-technology-in-oxaydo-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com